Piperidino(thieno[2,3-b]quinolin-2-yl)methanone
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Description
Synthesis Analysis
An efficient, mild, and convenient protocol for the synthesis of aryl(thieno[2,3-b]quinolin-2-yl)methanone and 2-(2-aroyl-2,3-dihydrothieno[2,3-b]quinolin-3-yl)-1-arylethanone derivatives from readily available starting materials via a sequential multi-component reaction has been developed . The products were obtained with excellent yield (85–95%) within short reaction times (25-30 min) in DMF at room temperature .Molecular Structure Analysis
The electronic absorption, excitation, and fluorescence properties of two 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have been investigated in solvents of various polarity and hydrogen-bonding abilities . Based on quantum chemistry calculations carried out with the DFT and TD-DFT/B3lyp/6–31 + G (d,p) methods, compounds exist in two rotamers: anti and syn, separated by ca. 5–6 kcal mol −1 energy barriers in favor of the anti-conformer .Scientific Research Applications
Spectroscopic Properties and Quantum Chemistry Calculations
Piperidino(thieno[2,3-b]quinolin-2-yl)methanone and related compounds have been explored for their electronic absorption, excitation, and fluorescence properties in various solvents. These studies are significant for understanding the excited-state behavior and photophysical properties of these compounds. Quantum chemistry calculations using methods like DFT and TD-DFT/B3lyp provide insights into the molecular orbital energies and intramolecular interactions, which are crucial for their potential applications in materials science and molecular electronics (I. A. Z. Al-Ansari, 2016).
Synthesis and Chemical Properties
Efficient synthesis protocols for Piperidino(thieno[2,3-b]quinolin-2-yl)methanone derivatives have been developed. These protocols focus on high yields and short reaction times, indicating potential for large-scale production. The chemical properties of these compounds, such as stability and reactivity, are characterized using various spectroscopic methods, which is essential for their application in pharmaceuticals and chemical industries (A. Alizadeh & A. Roosta, 2018).
properties
IUPAC Name |
piperidin-1-yl(thieno[2,3-b]quinolin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-17(19-8-4-1-5-9-19)15-11-13-10-12-6-2-3-7-14(12)18-16(13)21-15/h2-3,6-7,10-11H,1,4-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXSEMSRJXAPRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidino(thieno[2,3-b]quinolin-2-yl)methanone |
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